molecular formula C4H2ClF3N2OS B14126342 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 88976-73-2

3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B14126342
CAS No.: 88976-73-2
M. Wt: 218.59 g/mol
InChI Key: XYAAGBFUPSLCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound featuring a thiadiazole ring substituted with chloromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl thiocyanate with trifluoromethyl hydrazine in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like acetonitrile, dichloromethane, or ethanol, and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted thiadiazoles, while oxidation of the thiadiazole ring can produce sulfoxides or sulfones.

Scientific Research Applications

3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloromethyl and trifluoromethyl groups, which can participate in various chemical interactions. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,3,4-thiadiazol-2(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one:

Uniqueness

3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88976-73-2

Molecular Formula

C4H2ClF3N2OS

Molecular Weight

218.59 g/mol

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C4H2ClF3N2OS/c5-1-10-3(11)12-2(9-10)4(6,7)8/h1H2

InChI Key

XYAAGBFUPSLCOM-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=O)SC(=N1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.